Methyl 6-amino-2-(2,2,2-trifluoroethyl)hexanoate hydrochloride

Description

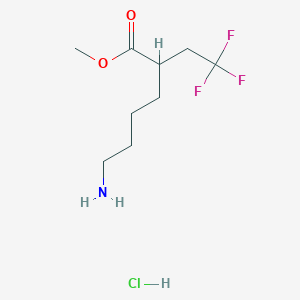

Methyl 6-amino-2-(2,2,2-trifluoroethyl)hexanoate hydrochloride is a fluorinated amino ester hydrochloride compound. Structurally, it features a hexanoate backbone with a methyl ester group at position 1, an amino group at position 6, and a 2,2,2-trifluoroethyl substituent at position 2. The hydrochloride salt enhances its stability and solubility in polar solvents.

Properties

IUPAC Name |

methyl 6-amino-2-(2,2,2-trifluoroethyl)hexanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16F3NO2.ClH/c1-15-8(14)7(4-2-3-5-13)6-9(10,11)12;/h7H,2-6,13H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOWQVVRYRDNSEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCCN)CC(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-amino-2-(2,2,2-trifluoroethyl)hexanoate hydrochloride typically involves the reaction of 6-aminohexanoic acid with methyl chloroformate in the presence of a base to form the ester. The trifluoroethyl group is then introduced via a nucleophilic substitution reaction using 2,2,2-trifluoroethylamine. The final product is obtained as a hydrochloride salt by treating the compound with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-2-(2,2,2-trifluoroethyl)hexanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-amino-2-(2,2,2-trifluoroethyl)hexanoate hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-amino-2-(2,2,2-trifluoroethyl)hexanoate hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amino group can form hydrogen bonds with biological targets, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Key analogs from the evidence include:

Key Observations :

- Trifluoroethyl vs. tert-BOC Groups : The trifluoroethyl group in the target compound likely increases lipophilicity compared to the tert-BOC-protected analog in . This may enhance membrane permeability but reduce aqueous solubility .

- Amino Group Positioning: The hexanoate backbone in the target compound and ’s analog allows for extended molecular interactions compared to the shorter butanoate chain in ’s compound .

- Hazards : ’s analog carries an H302 hazard (harmful if swallowed), suggesting similar oral toxicity risks for the target compound if unmodified .

Physicochemical Properties

- Molecular Weight: The target compound’s molecular weight (estimated ~295–300 g/mol) aligns with ’s analog (296.79 g/mol), both being larger than simpler esters like Methyl 2-hexenoate (128.17 g/mol) .

- Solubility: Hydrochloride salts (e.g., and ) typically exhibit higher water solubility than neutral esters (e.g., Methyl 2-hexenoate) due to ionic character .

Biological Activity

Methyl 6-amino-2-(2,2,2-trifluoroethyl)hexanoate hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C9H16F3N O2·HCl

- Molecular Weight : 227.68 g/mol

The presence of a trifluoroethyl group suggests potential lipophilicity and metabolic stability, which may influence its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have shown enhanced activity against various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways.

Antiparasitic Activity

In studies focusing on antiparasitic effects, related compounds have demonstrated potent inhibition of proteasome activity in Plasmodium falciparum, the causative agent of malaria. For example, modifications to the amino group in similar structures have resulted in improved selectivity and potency against parasite growth (EC50 values significantly lower than 1 µM) .

The biological activity of this compound can be attributed to several mechanisms:

- Proteasome Inhibition : Compounds that inhibit the proteasome in parasites can disrupt protein degradation processes essential for their survival.

- Membrane Disruption : The lipophilic nature of trifluoromethyl groups may facilitate interactions with microbial membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, such as cyclooxygenases and lipoxygenases, which are critical in inflammatory responses .

Study 1: Antiparasitic Efficacy

A study evaluated the antiparasitic efficacy of various analogs of this compound. The results indicated that the compound exhibited an EC50 value of 0.0021 µM against cultured Plasmodium parasites, highlighting its potential as a lead candidate for antimalarial drug development.

| Compound | EC50 (µM) | Selectivity Index |

|---|---|---|

| Methyl 6-amino-2-(2,2,2-trifluoroethyl)hexanoate | 0.0021 | High |

| Control Compound A | 0.019 | Moderate |

| Control Compound B | >100 | Low |

Study 2: Cytotoxicity Assessment

In assessing cytotoxicity, the compound demonstrated low toxicity profiles in mammalian cell lines. The selectivity for parasitic cells over human cells was significant, indicating a favorable therapeutic window.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 6-amino-2-(2,2,2-trifluoroethyl)hexanoate hydrochloride, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves reductive amination or alkylation of a precursor amine with a trifluoroethyl group. For example, trifluoroethylamine hydrochloride (a key intermediate ) can be reacted with a hexanoate ester under controlled pH and temperature. Purity optimization requires purification via recrystallization (using solvents like ethanol/water mixtures) or column chromatography (silica gel, gradient elution). Analytical validation using HPLC (C18 column, 0.1% TFA in acetonitrile/water) and NMR (¹H/¹³C, DMSO-d₆) ensures structural fidelity .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : The hydrochloride salt form enhances stability but requires storage in airtight, desiccated containers at 2–8°C to prevent hygroscopic degradation. Avoid exposure to strong bases or oxidizing agents. Pre-experiment solubility testing in polar aprotic solvents (e.g., DMF, DMSO) is recommended for biological assays .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (400 MHz, D₂O) to confirm amine proton integration and trifluoroethyl group signals (δ 3.5–4.0 ppm for -CF₃CH₂-).

- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (expected [M+H]⁺ ~ 278.1).

- FTIR : Peaks at ~1700 cm⁻¹ (ester C=O) and 1150–1250 cm⁻¹ (C-F stretching) confirm functional groups .

Advanced Research Questions

Q. How can enantiomeric purity be assessed, and what chiral resolution methods are suitable?

- Methodological Answer : Enantiomeric excess (ee) determination requires chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) or capillary electrophoresis with cyclodextrin additives. Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (lipases) can achieve >95% ee .

Q. What are the degradation pathways of this compound under physiological conditions, and how can they be mitigated?

- Methodological Answer : Hydrolysis of the ester group (pH-dependent) and amine oxidation are primary degradation pathways. Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring identify degradants. Buffering solutions (pH 4–6) and antioxidants (e.g., ascorbic acid) minimize decomposition .

Q. How do steric and electronic effects of the trifluoroethyl group influence reactivity in nucleophilic substitutions?

- Methodological Answer : The -CF₃ group’s strong electron-withdrawing effect increases electrophilicity at the adjacent carbon, enhancing SN2 reactivity. Steric hindrance from the trifluoroethyl moiety can be quantified via computational modeling (DFT studies) to predict regioselectivity in alkylation reactions .

Q. What analytical strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

- Methodological Answer : Cross-validate bioassays (e.g., enzyme inhibition, cytotoxicity) using standardized protocols (IC50 determination with triplicate replicates). Compare results against structurally analogous compounds (e.g., tert-butyl-protected variants ) to isolate the trifluoroethyl group’s contribution. Meta-analyses of published datasets (e.g., PubChem BioActivity data ) identify outliers or methodological biases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.